[(2-Methylpropanoyl)oxy]methyl butanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
137373-55-8 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-methylpropanoyloxymethyl butanoate |
InChI |
InChI=1S/C9H16O4/c1-4-5-8(10)12-6-13-9(11)7(2)3/h7H,4-6H2,1-3H3 |
InChI Key |
WMCYKCQZUHWYSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCOC(=O)C(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methylpropanoyl Oxy Methyl Butanoate
Esterification Pathways and Strategic Optimization in Chemical Synthesis
The core of the synthesis is the formation of the ester linkage between the 2-methylpropanoate (B1197409) carboxylate and the chloromethyl butanoate intermediate. While not a direct esterification between the two parent carboxylic acids, the principles of ester bond formation are central to the optimization of this key step.
Catalytic Approaches for Ester Bond Formation
Catalytic methods are paramount in modern organic synthesis for enhancing reaction rates and improving yields. In the context of forming the precursor esters and the final product, several catalytic strategies are applicable.
Acid Catalysis : The formation of the precursor, chloromethyl butanoate, can be achieved by reacting butanoyl chloride with paraformaldehyde using a Lewis acid catalyst like zinc chloride. More broadly, direct esterification, such as the Fischer-Speier esterification, relies on strong acid catalysts like sulfuric acid or hydrochloric acid to accelerate the reaction between a carboxylic acid and an alcohol. youtube.comlibretexts.orgchemguide.co.uk The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the alcohol. libretexts.orgrsc.org While not directly used for the final coupling step, this is fundamental for creating precursor esters if starting from alcohols.
Lewis Acid Catalysis : Various Lewis acids, such as salts of zinc(II), can catalyze the reaction between acetals and acid halides to produce haloalkyl ethers, a related transformation. organic-chemistry.org Ionic liquids have also been developed as catalysts for esterification, offering advantages like high catalytic activity, high selectivity, and the potential for recycling. google.com
Enzymatic Catalysis : Biocatalytic routes using enzymes, particularly lipases, have gained significant attention. researchgate.netbenthamdirect.com These reactions offer high selectivity (regioselectivity and enantioselectivity) and operate under mild conditions (moderate temperature and atmospheric pressure), which aligns with green chemistry principles. researchgate.netbenthamdirect.com For a complex molecule like [(2-Methylpropanoyl)oxy]methyl butanoate, an enzymatic approach could potentially be used to form one of the ester bonds or to resolve a chiral center if present.
| Catalytic Approach | Typical Catalysts | Key Advantages | Applicable Step |
|---|---|---|---|
| Brønsted Acid Catalysis (e.g., Fischer Esterification) | H₂SO₄, HCl, p-TsOH | Low cost, simple procedure. libretexts.orgchemguide.co.uk | Precursor ester synthesis. |
| Lewis Acid Catalysis | ZnCl₂, Vanadyl triflate, Sc(OTf)₃ | High chemoselectivity, mild conditions. organic-chemistry.orgorganic-chemistry.org | Synthesis of halomethyl ether/ester intermediates. |
| Enzymatic Catalysis | Lipases (e.g., Novozym 435) | High selectivity, mild conditions, environmentally benign. researchgate.netbenthamdirect.com | Precursor or final ester synthesis. |
Stoichiometric Reagent-Based Methodologies
Stoichiometric methods often involve activating the carboxylic acid to make it more reactive towards a nucleophile.
Reaction with Halomethyl Esters : The principal method for synthesizing the target molecule involves the reaction of a salt of 2-methylpropanoic acid (e.g., sodium or potassium 2-methylpropanoate) with a halomethyl ester, such as chloromethyl butanoate. chemicalbook.com This is a classic Sₙ2 nucleophilic substitution reaction where the carboxylate anion displaces the halide. To improve reaction rates, the more reactive iodomethyl butanoate can be used, which can be prepared from chloromethyl butanoate via the Finkelstein reaction using sodium iodide. google.comorganic-chemistry.org
Carbodiimide Coupling : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate carboxylic acids for reaction with alcohols, a process known as the Steglich esterification. jove.com This method forms a highly reactive O-acylisourea intermediate. It is particularly useful for mild-condition syntheses and is often used in the preparation of complex esters. jove.com
Mixed Anhydride (B1165640) Method : The Yamaguchi esterification is another powerful method where an aliphatic carboxylic acid is treated with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride. wikipedia.org This anhydride is then reacted with an alcohol in the presence of a stoichiometric amount of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method is especially effective for synthesizing sterically hindered esters. wikipedia.org
| Methodology | Key Reagents | Description |
|---|---|---|
| Carboxylate Nucleophilic Substitution | Sodium/Potassium 2-methylpropanoate, Chloromethyl/Iodomethyl butanoate | An Sₙ2 reaction where the carboxylate displaces a halide from the activated methylene (B1212753) group. chemicalbook.comgoogle.com |
| Steglich Esterification | EDC or DCC, DMAP | Carbodiimide-mediated coupling of a carboxylic acid and an alcohol under mild conditions. jove.com |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Triethylamine, DMAP | Formation of a reactive mixed anhydride intermediate for coupling with alcohols. wikipedia.org |
Sustainable and Green Chemistry Principles Applied to Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes. In ester synthesis, this involves several strategies:
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cross-Dehydrogenative Coupling (CDC) reactions are an example of a strategy with high atom economy, though not directly applicable here. labmanager.com The reaction of a carboxylate salt with chloromethyl butanoate has good atom economy, with the only byproduct being a simple salt (e.g., NaCl).
Use of Greener Solvents : Traditional esterification reactions often use hazardous chlorinated or amide solvents. Methodologies have been developed that utilize less hazardous solvents like acetonitrile (B52724) or even water, using surfactant-type catalysts. jove.comorganic-chemistry.org
Renewable Feedstocks and Catalysts : The precursor acids can potentially be derived from biological sources through fermentation. google.com The use of biodegradable reagents and biocatalysts like lipases further enhances the green profile of the synthesis. researchgate.netsophim.com
Energy Efficiency : Employing catalysts that allow reactions to proceed at lower temperatures and pressures reduces energy consumption. Microwave-mediated and sonochemical methods can also accelerate reactions, shortening reaction times and often improving yields. organic-chemistry.orgorganic-chemistry.org
Precursor Chemical Synthesis and Derivatization Routes to Target Intermediates
The successful synthesis of this compound is critically dependent on the efficient preparation of its key precursors: 2-methylpropanoic acid and an activated butanoate derivative.
Synthesis of 2-Methylpropanoic Acid and its Activated Forms
2-Methylpropanoic acid (isobutyric acid) is a common industrial chemical. It can be synthesized through various methods, including the oxidation of isobutanol or isobutyraldehyde. For laboratory-scale synthesis, it can be prepared from 2-methylpropane via a multi-step process. chegg.com
To be used in the synthesis of the final product, the carboxylic acid must be activated. The most straightforward method is deprotonation with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form the corresponding carboxylate salt, sodium or potassium 2-methylpropanoate. This salt is sufficiently nucleophilic to react with the halomethyl butanoate intermediate.
Alternatively, for other esterification methods, it could be converted to more reactive derivatives:
Acid Chloride : Reaction with thionyl chloride (SOCl₂) or oxalyl chloride.
Acid Anhydride : Dehydration of two molecules of the acid or reaction of the carboxylate salt with the acid chloride.
Synthesis of Butanoic Acid and Relevant Alcohol Derivatives
Butanoic acid (butyric acid) can be prepared by the oxidation of butanol or butanal using oxidizing agents like potassium dichromate or potassium permanganate. askiitians.comvedantu.com It can also be produced via fermentation processes. google.com
The crucial intermediate for the synthesis of the target molecule is not an alcohol but a halomethyl ester of butanoic acid.
Synthesis of Chloromethyl Butanoate : This key intermediate is an essential building block. It can be synthesized by the reaction of butanoyl chloride with paraformaldehyde, often in the presence of a catalytic amount of a Lewis acid like zinc chloride. Chloromethyl butanoate is a reactive alkylating agent used to introduce the butanoyloxymethyl group. chemicalbook.comnih.gov
Synthesis of Iodomethyl Butanoate : For reactions where a more reactive leaving group is desired, chloromethyl butanoate can be converted to iodomethyl butanoate. This is typically achieved through a Finkelstein reaction, where the chloro-derivative is treated with an iodide salt, such as sodium iodide (NaI), in a solvent like acetone (B3395972) or ethyl acetate (B1210297). google.com The equilibrium is driven by the precipitation of the less soluble sodium chloride.
| Precursor | Synthesis Method | Key Reagents | Reference |
|---|---|---|---|
| 2-Methylpropanoic Acid | Oxidation of Isobutanol/Isobutyraldehyde | Oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇) | |
| Butanoic Acid | Oxidation of 1-Butanol | K₂Cr₂O₇ / H₂SO₄ | askiitians.comvedantu.com |
| Chloromethyl Butanoate | Acylation of Paraformaldehyde | Butanoyl chloride, Paraformaldehyde, ZnCl₂ (cat.) | chemicalbook.com |
| Iodomethyl Butanoate | Finkelstein Reaction | Chloromethyl butanoate, Sodium iodide | google.com |
Controlled Formation of the Alkoxymethyl Moiety
The critical step in the synthesis of this compound is the controlled formation of the alkoxymethyl moiety. This functional group, an ester linked to another ester via a methylene bridge, requires precise reaction conditions to avoid the formation of byproducts. A common and effective method for the synthesis of such acyloxymethyl esters involves a two-step sequence.
Initially, a halomethyl ester, such as chloromethyl butanoate or iodomethyl butanoate, is prepared. This is typically achieved by reacting butanoyl chloride with paraformaldehyde in the presence of a catalyst like zinc chloride. The resulting halomethyl butanoate is a reactive intermediate.
The second step involves the nucleophilic substitution of the halide by a carboxylate. In the case of this compound, the sodium or potassium salt of 2-methylpropanoic acid (isobutyric acid) is reacted with the previously synthesized halomethyl butanoate. The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the dissolution of the carboxylate salt and promote the SN2 reaction mechanism.
Careful control of reaction parameters such as temperature, reaction time, and stoichiometry is crucial for maximizing the yield and purity of the final product. The choice of the leaving group on the methyl ester (e.g., chloride vs. iodide) can also influence the reaction rate and efficiency, with iodide generally being a better leaving group, leading to faster reaction times.
A general synthetic scheme is presented below:
Step 1: Formation of Halomethyl Butanoate Butanoyl chloride + (CH₂O)n → ClCH₂O(CO)CH₂CH₂CH₃
Step 2: Nucleophilic Substitution ClCH₂O(CO)CH₂CH₂CH₃ + (CH₃)₂CHCOONa → [(CH₃)₂CHCOO]CH₂O(CO)CH₂CH₂CH₃ + NaCl
Yield Enhancement and Chemical Purity Profiling in Multistep Synthetic Sequences
During the formation of halomethyl butanoate, the use of a slight excess of paraformaldehyde and a suitable Lewis acid catalyst can drive the reaction to completion. Subsequent purification of the halomethyl butanoate, for instance by vacuum distillation, is critical to remove any unreacted starting materials or byproducts that could interfere with the subsequent nucleophilic substitution step.
The final product, this compound, is typically purified using techniques such as column chromatography or fractional distillation. Purity is assessed using analytical methods like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. High-Performance Liquid Chromatography (HPLC) can also be employed for purity profiling.
Illustrative Data on Yield and Purity:
| Step | Reactants | Catalyst/Solvent | Typical Yield (%) | Purity (%) |
| 1. Halomethylation | Butanoyl chloride, Paraformaldehyde | ZnCl₂ | 75-85 | >95 (after distillation) |
| 2. Esterification | Chloromethyl butanoate, Sodium 2-methylpropanoate | DMF | 80-90 | >98 (after chromatography) |
This table presents illustrative data based on typical yields for the synthesis of analogous acyloxymethyl esters.
Novel Synthetic Routes and Methodological Innovations in Ester Formation
Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient methods for ester formation, which can be applied to the synthesis of this compound.
Enzymatic catalysis offers a green and highly selective alternative to traditional chemical synthesis. Lipases are a class of enzymes that are particularly effective in catalyzing esterification reactions. The synthesis of esters using lipases can be performed under mild reaction conditions, often in solvent-free systems or in organic solvents. mdpi.com
For the synthesis of this compound, a two-step enzymatic approach could be envisioned. First, a lipase (B570770) could catalyze the esterification of butanoic acid with a suitable methylene donor. Alternatively, a lipase could be used to catalyze the transesterification of a simple ester of butanoic acid. While specific enzymatic routes for this exact molecule are not widely reported, the broad substrate specificity of many lipases suggests this is a feasible approach. The key advantages of enzymatic synthesis include high selectivity, which can reduce the formation of byproducts, and the avoidance of harsh reagents and reaction conditions.
Potential Enzymatic Reaction Parameters:
| Enzyme | Substrates | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| Immobilized Lipase B from Candida antarctica | Butanoic acid, 2-Methylpropanoic acid, Dichloromethane | Hexane | 40-50 | 24-48 | 60-80 |
This table presents hypothetical data based on the performance of lipases in similar esterification reactions.
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of fine chemicals like this compound. rsc.org The key benefits of flow chemistry include precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reaction yields and selectivity. d-nb.infonih.gov
The synthesis of the halomethyl butanoate intermediate, which can be an exothermic and potentially hazardous reaction in a batch process, can be performed more safely in a microreactor. The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, preventing temperature fluctuations that could lead to byproduct formation.
Comparison of Batch vs. Flow Synthesis (Illustrative):
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | 3-8 hours | 10-30 minutes |
| Temperature Control | Moderate | Excellent |
| Scalability | Challenging | Straightforward |
| Safety | Potential for thermal runaway | Enhanced safety |
| Overall Yield | Good | Often higher |
This table provides a qualitative comparison based on general observations of converting batch processes to flow chemistry.
Mechanistic Investigations of Chemical Transformations Involving 2 Methylpropanoyl Oxy Methyl Butanoate
Hydrolytic Degradation Pathways: Kinetic and Mechanistic Aspects in Aqueous Systems
The hydrolysis of [(2-Methylpropanoyl)oxy]methyl butanoate involves the cleavage of one or both of its ester bonds by water. This process can be significantly influenced by the pH of the aqueous system, proceeding through distinct acid-catalyzed and base-catalyzed pathways. The presence of two ester groups, the butanoate and the 2-methylpropanoyl, attached to a central methylene (B1212753) group, introduces complexity to the hydrolysis kinetics and mechanisms.
Acid-Catalyzed Hydrolysis Mechanisms
In acidic aqueous solutions, the hydrolysis of this compound is accelerated. The generally accepted mechanism for acid-catalyzed ester hydrolysis is the AAC2 mechanism, which involves a bimolecular attack of water on the protonated carbonyl group. libretexts.orgchemistrysteps.comwikipedia.org For this compound, this can occur at either the butanoyl or the 2-methylpropanoyl carbonyl carbon.
The initial step involves the protonation of the carbonyl oxygen of one of the ester groups by a hydronium ion (H3O+). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.org This attack results in the formation of a tetrahedral intermediate. Subsequently, a proton transfer occurs, followed by the elimination of one of the alcohol or carboxylic acid moieties, and deprotonation of the resulting species to regenerate the acid catalyst and yield the final products. Given the structure of this compound, the hydrolysis can proceed at two different sites.
Studies on related acyloxymethyl esters suggest that the lability of the acyloxymethyl bond can also lead to an AAL1-type mechanism under certain conditions. acs.org This pathway would involve the formation of a stabilized oxocarbenium ion intermediate, [CH3(CH2)2COOCH2]+, following the departure of the 2-methylpropanoic acid. This cation would then rapidly react with water. The relative contribution of AAC2 and AAL1 mechanisms would depend on the stability of the potential carbocation and the reaction conditions.
The initial products of hydrolysis would be butanoic acid and [(2-methylpropanoyl)oxy]methanol, or 2-methylpropanoic acid and (butanoyloxy)methanol. The latter two are hemiacetal esters and are generally unstable, likely decomposing further to formaldehyde (B43269), and butanoic acid or 2-methylpropanoic acid respectively.
Base-Catalyzed Hydrolysis Mechanisms
Under basic conditions, the hydrolysis of this compound is irreversible and typically proceeds via the BAC2 mechanism. chemistrysteps.comrsc.org This pathway involves the nucleophilic attack of a hydroxide (B78521) ion (OH-) on the electrophilic carbonyl carbon of one of the ester groups. This is generally the rate-determining step and results in the formation of a tetrahedral intermediate.
This intermediate then collapses, with the expulsion of the alkoxide or carboxylate leaving group. In the case of this compound, attack at the butanoyl carbonyl would lead to the formation of butanoate and a [(2-methylpropanoyl)oxy]methoxide ion. Attack at the 2-methylpropanoyl carbonyl would yield 2-methylpropanoate (B1197409) and a (butanoyloxy)methoxide ion. The resulting alkoxide ions are unstable and would likely undergo further reactions. A final proton transfer from the solvent or a transiently formed carboxylic acid would yield the corresponding carboxylate salt and an alcohol. Due to the deprotonation of the carboxylic acid product by the strong base, the equilibrium is driven towards the products, making the reaction effectively irreversible. chemistrysteps.com
The relative rates of attack at the two carbonyl centers will be influenced by steric and electronic factors. The 2-methylpropanoyl group, with its branched structure, may offer more steric hindrance to the incoming nucleophile compared to the straight-chain butanoyl group.
Influence of Temperature and Solvent Polarity on Hydrolysis Kinetics
The kinetics of the hydrolysis of this compound are significantly affected by both temperature and the polarity of the solvent.
Temperature: An increase in temperature generally leads to an increase in the rate of hydrolysis for both acid- and base-catalyzed reactions, as described by the Arrhenius equation. actachemscand.org Higher temperatures provide the reacting molecules with greater kinetic energy, increasing the frequency and energy of collisions, and thus the likelihood of overcoming the activation energy barrier. The table below illustrates the expected effect of temperature on the pseudo-first-order rate constant (kobs) for the hydrolysis of this compound in an aqueous buffer at pH 5.
| Temperature (°C) | kobs (s-1) |
|---|---|
| 25 | 1.2 x 10-5 |
| 35 | 3.5 x 10-5 |
| 45 | 9.8 x 10-5 |
| 55 | 2.7 x 10-4 |
Solvent Polarity: The polarity of the solvent can have a pronounced effect on the hydrolysis rate. For the BAC2 mechanism, the transition state is more polar than the reactants (a neutral ester and a hydroxide ion). Therefore, an increase in solvent polarity is expected to stabilize the transition state more than the reactants, leading to a decrease in the activation energy and an increase in the reaction rate. Conversely, for reactions where the charge is more dispersed in the transition state than in the reactants, a less polar solvent might be favorable. The following table shows a hypothetical effect of solvent composition on the hydrolysis rate constant in an acetone-water mixture.
| Acetone (B3395972) (% v/v) in Water | Relative Rate Constant |
|---|---|
| 0 | 1.00 |
| 20 | 0.65 |
| 40 | 0.30 |
| 60 | 0.12 |
Transesterification Reactions: Scope and Detailed Mechanistic Pathways
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.orgmasterorganicchemistry.com For this compound, this can be a complex reaction due to the presence of two ester functionalities.
Catalytic Transesterification with Diverse Alcohol and Ester Substrates
Transesterification of this compound can be catalyzed by both acids and bases. wikipedia.orgmasterorganicchemistry.com
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. youtube.com The reaction is initiated by the protonation of a carbonyl oxygen, followed by nucleophilic attack from an alcohol molecule to form a tetrahedral intermediate. After a series of proton transfers, an alcohol moiety from the original ester is eliminated, and the catalyst is regenerated. This process is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the product alcohol.
Base-Catalyzed Transesterification: This typically involves an alkoxide as the nucleophile, which is a stronger nucleophile than an alcohol. masterorganicchemistry.com The alkoxide attacks one of the carbonyl carbons to form a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxy group and forming a new ester. This method is also reversible, and the position of the equilibrium is determined by the relative stability of the starting materials and products.
The reaction of this compound with a secondary alcohol like isopropanol, in the presence of a suitable catalyst, could lead to the exchange of either the butanoyloxy or the 2-methylpropanoyloxy group, depending on the reaction conditions and the relative reactivity of the two ester sites.
Non-Catalyzed Thermal Transesterification Processes
In the absence of a catalyst, transesterification can be induced at high temperatures. nih.gov These thermal processes often proceed through a concerted mechanism or involve radical intermediates. For this compound, heating with an excess of a high-boiling alcohol could lead to a slow exchange of the alkoxy or acyloxy groups.
The thermal decomposition of esters can also lead to other products. Studies on the thermal degradation of branched polyesters have shown that complex reactions, including chain scission and cross-linking, can occur at elevated temperatures. sciepub.com For this compound, high temperatures could potentially lead to elimination reactions, decarboxylation, or fragmentation of the molecule, in addition to transesterification. The specific pathways and products would be highly dependent on the temperature and the presence of other reactive species.
Derivatization Chemistry and Functional Group Interconversions of the Compound
The presence of two ester groups in this compound makes it amenable to a variety of derivatization and functional group interconversion reactions. These transformations primarily target the electrophilic carbonyl centers of the ester moieties.
Nucleophilic Acyl Substitution Reactions at Ester Centers
Nucleophilic acyl substitution is a characteristic reaction of esters, proceeding through a tetrahedral intermediate. researchgate.net In this compound, two ester carbonyl carbons are available for nucleophilic attack. The relative reactivity of these two sites is influenced by steric and electronic factors.
The butanoate portion offers less steric hindrance to an incoming nucleophile compared to the more branched 2-methylpropanoate (isobutyrate) group. Consequently, nucleophilic attack is generally expected to occur preferentially at the butanoyl carbonyl carbon.
Common nucleophilic acyl substitution reactions for this compound would include hydrolysis and transesterification.
Hydrolysis: In the presence of acid or base, the ester linkages can be cleaved by water.
Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like water.
Base-catalyzed hydrolysis (saponification) proceeds via attack of a strong nucleophile, such as a hydroxide ion, on the carbonyl carbon. This process is irreversible due to the deprotonation of the resulting carboxylic acid. nih.gov
Studies on analogous acyloxymethyl esters, often used as prodrugs, have shown that they undergo hydrolysis through acid-catalyzed, base-catalyzed, and pH-independent pathways. nih.gov The rates of these reactions are influenced by the electronic and steric nature of the substituents. nih.gov For this compound, hydrolysis would yield butanoic acid, 2-methylpropanoic acid, and formaldehyde.
Transesterification: This reaction involves the conversion of one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) could yield methyl butanoate and methyl 2-methylpropanoate.
The general reactivity of esters in nucleophilic acyl substitution is also dependent on the stability of the leaving group. Electron-withdrawing groups can increase the reactivity of the ester by making the carbonyl carbon more electrophilic. pearson.com
| Reaction | Reagents | Products | Probable Major Initial Site of Attack |
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ | Butanoic acid, 2-Methylpropanoic acid, Formaldehyde | Butanoyl carbonyl |
| Base-Catalyzed Hydrolysis | H₂O, OH⁻ | Butanoate, 2-Methylpropanoate, Formaldehyde | Butanoyl carbonyl |
| Transesterification (Methanolysis) | CH₃OH, H⁺ or CH₃O⁻ | Methyl butanoate, Methyl 2-methylpropanoate, Formaldehyde | Butanoyl carbonyl |
Electrophilic Reactions on the Alkyl Chains
The alkyl chains of this compound, being saturated hydrocarbons, are generally unreactive towards electrophiles. The adjacent electron-withdrawing ester groups further deactivate the alkyl chains, making electrophilic attack unfavorable under normal conditions. Reactions such as halogenation of the alkyl chains would require harsh conditions, typically involving free-radical pathways rather than electrophilic mechanisms. Therefore, electrophilic reactions are not a significant pathway for the derivatization of the alkyl portions of this molecule.
Thermal and Photolytic Decomposition Pathways: Unraveling Reaction Mechanisms
The decomposition of this compound under thermal or photolytic conditions can proceed through various mechanistic pathways, including radical processes, molecular rearrangements, and fragmentation.
Radical Pathways in Compound Decomposition
At elevated temperatures or upon irradiation with suitable light, homolytic cleavage of covalent bonds can occur, leading to the formation of radical intermediates. The stability of the resulting radicals often dictates the preferred decomposition pathway. In this compound, several bonds are susceptible to homolytic cleavage.
The C-O bonds in the ester functionalities are potential sites for initial cleavage. For instance, cleavage of the O-CH₂ bond would generate a butanoyloxyl radical and a [(2-methylpropanoyl)oxy]methyl radical. The butanoyloxyl radical can subsequently undergo decarboxylation to form a propyl radical and carbon dioxide.
Similarly, cleavage of the butanoyl C-O bond can lead to a butanoyl radical and a [(2-methylpropanoyl)oxy]methoxyl radical. The generation of α-(acyloxy)alkyl radicals is a known process and these intermediates can participate in various subsequent reactions.
The following table summarizes potential initial homolytic cleavage reactions and the resulting radical species.
| Bond Cleaved | Resulting Radical Species |
| CH₃CH₂CH₂CO-OCH₂OCOC(CH₃)₂ | CH₃CH₂CH₂CO• (Butanoyl radical) + •OCH₂OCOC(CH₃)₂ |
| CH₃CH₂CH₂COO-CH₂OCOC(CH₃)₂ | CH₃CH₂CH₂COO• (Butanoyloxyl radical) + •CH₂OCOC(CH₃)₂ |
| CH₃CH₂CH₂COOCH₂-OCOC(CH₃)₂ | CH₃CH₂CH₂COOCH₂• + •OCOC(CH₃)₂ |
| CH₃CH₂CH₂COOCH₂O-C(O)C(CH₃)₂ | CH₃CH₂CH₂COOCH₂O• + •C(O)C(CH₃)₂ (2-Methylpropanoyl radical) |
Molecular Rearrangements and Fragmentation Mechanisms
In the context of mass spectrometry, the fragmentation of esters often follows predictable pathways that provide structural information. For this compound, several fragmentation mechanisms can be postulated based on the general behavior of esters. libretexts.orgwikipedia.org
α-Cleavage: Cleavage of the bond alpha to the carbonyl group is a common fragmentation pathway for esters. This can occur on either side of the carbonyl group.
McLafferty Rearrangement: Esters with alkyl chains of at least three carbons in length and containing a γ-hydrogen can undergo a McLafferty rearrangement. This involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, leading to the elimination of an alkene. Both the butanoate and the 2-methylpropanoate moieties have the potential for such rearrangements, although the latter would be less conventional due to the branching.
The central -O-CH₂-O- linkage provides additional fragmentation possibilities, including cleavage to form ions corresponding to the individual acyloxymethyl or butanoyloxymethyl cations.
The following table outlines some plausible fragmentation pathways.
| Fragmentation Type | Initial Ion | Key Fragments (m/z) | Neutral Loss |
| α-Cleavage (Butanoyl side) | [M]⁺• | [CH₃CH₂CH₂CO]⁺ (71) | •OCH₂OCOC(CH₃)₂ |
| α-Cleavage (2-Methylpropanoyl side) | [M]⁺• | [(CH₃)₂CHCO]⁺ (71) | •OCH₂OCOCH₂CH₂CH₃ |
| Cleavage of central C-O bond | [M]⁺• | [CH₃CH₂CH₂COOCH₂]⁺ (101) | •OCOC(CH₃)₂ |
| Cleavage of central C-O bond | [M]⁺• | [(CH₃)₂CHOCOOCH₂]⁺ (117) | •OCOCH₂CH₂CH₃ |
| McLafferty Rearrangement (Butanoyl side) | [M]⁺• | Ion of m/z corresponding to the rearranged butanoic acid ester radical cation | Ethene (CH₂=CH₂) |
It is important to note that without experimental data for this specific compound, these proposed pathways are based on established principles of ester chemistry.
Advanced Spectroscopic and Structural Elucidation of 2 Methylpropanoyl Oxy Methyl Butanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for determining the structure of organic molecules in solution. For [(2-Methylpropanoyl)oxy]methyl butanoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
The structure with atom numbering for NMR discussion is as follows:
Vibrational Spectroscopy: Infrared and Raman Analyses for Functional Group Modes and Conformation
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. For this compound, a detailed analysis of its vibrational spectra would provide significant insights into its molecular structure and dynamics.
Detailed Band Assignments and Vibrational Mode Analysis
The most prominent bands in the IR and Raman spectra are expected to arise from the stretching vibrations of the two carbonyl groups (C=O). These are typically observed in the region of 1700-1750 cm⁻¹. The exact frequencies will be influenced by the electronic environment and potential vibrational coupling between the two ester groups. Asymmetrical and symmetrical stretching modes of the C-O-C linkages of the ester groups are also expected to produce strong bands in the fingerprint region of the IR spectrum, typically between 1000 and 1300 cm⁻¹.
The C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the butanoate and 2-methylpropanoyl fragments are anticipated to appear in the 2850-3000 cm⁻¹ region. Bending vibrations for these groups, such as scissoring and rocking, would be found at lower frequencies, generally in the 1350-1470 cm⁻¹ range.
Table 1: Predicted Vibrational Mode Assignments for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2850-3000 | C-H stretching | Methyl (CH₃) and Methylene (CH₂) |
| 1700-1750 | C=O stretching | Ester Carbonyl |
| 1350-1470 | C-H bending | Methyl (CH₃) and Methylene (CH₂) |
This table is a predictive representation based on characteristic group frequencies and data from similar molecules.
Conformational Isomerism Probed by Vibrational Spectroscopy
The flexible nature of the acyclic structure of this compound allows for the existence of multiple conformational isomers due to rotation around its various single bonds. These different conformers, while chemically identical, can possess distinct vibrational spectra. The relative intensities of certain bands in the IR and Raman spectra can be temperature-dependent, reflecting changes in the equilibrium population of the different conformers.
Computational studies, such as those employing Density Functional Theory (DFT), would be invaluable in predicting the geometries and vibrational frequencies of the stable conformers. By comparing the calculated spectra with experimental data (when available), it would be possible to identify the predominant conformer(s) in a given state. For instance, studies on similar esters have shown that the region of the spectrum corresponding to skeletal vibrations (below 1000 cm⁻¹) is particularly sensitive to conformational changes.
X-ray Diffraction Studies for Solid-State Structure and Crystallography (if applicable)
X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide unambiguous information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.
However, a thorough search of publicly available crystallographic databases reveals that no crystal structure for this compound has been reported to date. To conduct such a study, the compound would first need to be synthesized and then crystallized into a single crystal of suitable quality for diffraction experiments. Without such experimental data, any discussion of its solid-state structure remains speculative.
Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
Single crystal X-ray diffraction (SC-XRD) is a powerful non-destructive technique that provides detailed information about the internal lattice of crystalline substances. carleton.edu By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, it is possible to determine the precise location of each atom within the unit cell, the fundamental repeating unit of a crystal. carleton.educreative-biostructure.com This allows for the unambiguous determination of molecular geometry, including bond lengths, bond angles, and conformational details. creative-biostructure.comuwaterloo.ca
For a molecule like this compound, SC-XRD would be the definitive method to establish its three-dimensional structure in the solid state. If a chiral center were present, this technique could also be used to determine the absolute configuration of the molecule. Furthermore, the analysis reveals how individual molecules are arranged relative to one another within the crystal lattice, a concept known as crystal packing. uwaterloo.ca This includes the identification of intermolecular forces, such as van der Waals interactions, which govern the crystal's stability and physical properties.
The data obtained from a hypothetical SC-XRD experiment on this compound could be summarized as shown in Table 1. Such a table provides a crystallographic fingerprint of the compound.
Table 1: Hypothetical Crystallographic Data for this compound This table presents illustrative data as no experimental results are publicly available.
| Parameter | Value |
| Chemical Formula | C₉H₁₆O₄ |
| Formula Weight | 188.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.15 |
| b (Å) | 8.25 |
| c (Å) | 12.30 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 992.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.260 |
| R-factor | 0.045 |
Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is another essential analytical technique that provides information about the crystalline nature of a material. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline or powdered sample. nih.gov The resulting diffraction pattern is a plot of X-ray intensity as a function of the diffraction angle (2θ). This pattern serves as a unique fingerprint for a specific crystalline solid. nih.gov
A primary application of PXRD in the study of organic molecules is the investigation of polymorphism—the ability of a substance to exist in two or more different crystal structures. cambridge.orgrigaku.com Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. PXRD is the most effective method for identifying and quantifying different polymorphic forms in a sample. cambridge.org
For this compound, PXRD analysis would be crucial to determine if it can crystallize in multiple forms. By comparing the diffraction patterns of different batches or samples prepared under various crystallization conditions, one could identify the presence of different polymorphs. Each polymorph would produce a unique set of diffraction peaks. Table 2 illustrates a hypothetical comparison of PXRD data for two potential polymorphs of this compound.
Table 2: Hypothetical Powder X-ray Diffraction Data for Two Polymorphs of this compound This table presents illustrative data for two hypothetical crystalline forms (Form I and Form II).
| Form I (2θ, °) | Form I (Intensity, %) | Form II (2θ, °) | Form II (Intensity, %) |
| 10.2 | 100 | 11.5 | 80 |
| 15.5 | 65 | 16.8 | 100 |
| 20.4 | 80 | 21.2 | 95 |
| 22.1 | 40 | 23.0 | 50 |
| 25.8 | 55 | 26.5 | 70 |
Computational Chemistry and Theoretical Modeling of 2 Methylpropanoyl Oxy Methyl Butanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, grounded in the principles of quantum mechanics, provide a fundamental understanding of the electronic distribution and energy of a molecule. These calculations are essential for predicting its stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for determining the equilibrium geometry of molecules. mdpi.com For [(2-Methylpropanoyl)oxy]methyl butanoate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can predict the most stable three-dimensional arrangement of its atoms. mdpi.comyoutube.com This process involves minimizing the molecule's energy by adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found. researchgate.net
The optimized geometry provides crucial data on the spatial arrangement of the ester groups and the central methylene (B1212753) bridge. Energetic properties, such as the heat of formation, can also be derived from these calculations, offering insights into the molecule's thermodynamic stability.
Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (Note: These are representative values based on typical ester structures, as direct experimental or computational data for this specific molecule is not available.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C=O (Butanoate) | 1.21 | |
| C=O (2-Methylpropanoyl) | 1.21 | |
| C-O (Ester) | 1.34 | |
| O-CH₂ | 1.43 | |
| **Bond Angles (°) ** | ||
| O=C-O | 123 | |
| C-O-CH₂ | 116 | |
| Dihedral Angles (°) | ||
| C-O-CH₂-O | ~180 (anti-periplanar) |
This interactive table showcases plausible geometric parameters. The values are derived from standard bond lengths and angles for ester functional groups.
Ab initio methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. dtic.mil Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding than DFT, offer higher accuracy for electronic structure and energy calculations. researchgate.net For smaller, related esters like methyl butanoate, ab initio studies have been employed to investigate complex phenomena such as thermal decomposition mechanisms. nih.govresearchgate.netacs.org These high-level calculations are critical for obtaining precise electronic properties, such as electron density distribution, dipole moment, and molecular orbital energies, which are fundamental to understanding the molecule's behavior in chemical reactions. amanote.com The insights gained from such studies on analogous compounds can be extrapolated to predict the electronic characteristics of this compound.
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com
For this compound, the location and energy of these orbitals predict its reactivity. The HOMO is likely localized around the oxygen atoms of the ester groups, making them susceptible to attack by electrophiles (e.g., protonation in acid-catalyzed hydrolysis). Conversely, the LUMO is expected to be centered on the carbonyl carbons, identifying them as the primary sites for nucleophilic attack. youtube.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net
Table 2: Representative FMO Properties for an Acyloxymethyl Ester (Note: Values are hypothetical and for illustrative purposes.)
| Property | Value (eV) | Implication for Reactivity |
| HOMO Energy | -10.5 | Indicates electron-donating capability |
| LUMO Energy | 1.5 | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 12.0 | Suggests high kinetic stability |
This interactive table illustrates how FMO analysis provides insights into chemical reactivity. A larger energy gap generally correlates with lower reactivity.
Molecular Dynamics (MD) Simulations for Conformational Space and Dynamic Behavior
While quantum chemical calculations describe the static electronic structure, Molecular Dynamics (MD) simulations provide a view of the molecule's movement and behavior over time. mdpi.com MD is particularly valuable for large and flexible molecules like this compound, as it allows for the exploration of its conformational landscape and interactions with its environment. mdpi.com
Due to the presence of several single bonds, this compound can adopt numerous conformations. MD simulations can explore this vast conformational space by solving Newton's equations of motion for the atoms in the molecule, revealing the preferred spatial arrangements. mdpi.com By sampling different conformations over time, an energy landscape can be constructed, identifying the low-energy conformers that are most likely to be present at a given temperature. This analysis is crucial for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules or biological targets. semanticscholar.org
MD simulations are highly effective at modeling how this compound interacts with other molecules, whether in a pure liquid state or in a solution. In the liquid phase, simulations can reveal how individual molecules pack together and move relative to one another, governed by intermolecular forces such as van der Waals interactions and dipole-dipole forces.
When in a solvent, such as water, MD can model the solvation process and the specific interactions between the ester and solvent molecules. This is particularly relevant for understanding the hydrolysis of the ester, a key degradation pathway for this type of compound. nih.govunit.no Simulations can show how water molecules orient around the ester groups, providing a microscopic picture of the initial steps of the hydrolysis reaction. nih.gov Such models are invaluable in fields like prodrug design, where the stability and release mechanism of a drug are critical. researchgate.netnih.gov
Reaction Pathway Modeling and Transition State Characterization
The hydrolysis of esters is a fundamental chemical reaction that can be meticulously studied using computational methods. For this compound, reaction pathway modeling would primarily focus on its hydrolysis under various conditions (acidic, basic, and neutral) to elucidate the mechanisms and identify the transition states.
The exploration of a reaction's potential energy surface (PES) is crucial for understanding its mechanism. For the hydrolysis of this compound, computational chemists would map the PES to identify the minimum energy pathways from reactants to products. This involves locating stationary points, such as intermediates and transition states.
The hydrolysis of acyloxymethyl esters can proceed through different mechanisms depending on the pH. ucoz.comrsc.orgchemguide.co.uk
Acid-Catalyzed Hydrolysis: This pathway typically involves the initial protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The breakdown of this intermediate, followed by deprotonation, yields the final products: butanoic acid, isobutyric acid, and formaldehyde (B43269). Computational modeling would involve calculating the energies of all intermediates and transition states along this AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) pathway. ucoz.comchemistrysteps.com
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the leaving group results in the formation of butanoate and [(2-methylpropanoyl)oxy]methanol, which would further hydrolyze. This BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism is generally irreversible as the resulting carboxylic acid is deprotonated to its carboxylate salt. ucoz.comchemguide.co.ukchemistrysteps.com
Neutral Hydrolysis: While slower, the uncatalyzed hydrolysis by water can also be modeled. This would involve calculating the high activation energy barrier for the direct nucleophilic attack of a water molecule.
For each pathway, the geometry of the transition state would be optimized, and its structure would provide insights into the bond-breaking and bond-forming processes. For instance, in the transition state for the nucleophilic attack, one would expect to see an elongated C=O bond and the incipient formation of a bond between the carbonyl carbon and the oxygen of the attacking nucleophile.
Once the stationary points on the PES are identified, various kinetic and thermodynamic parameters can be calculated to provide a quantitative understanding of the reaction. These calculations are typically performed using statistical mechanics based on the vibrational frequencies and rotational constants obtained from the computational model.
Thermodynamic Parameters:
Kinetic Parameters:
Transition State Theory (TST) is commonly employed to calculate the rate constants (k) for each elementary step. The activation energy (Ea) is a critical parameter derived from the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.
The Arrhenius equation, , can then be used to predict the temperature dependence of the reaction rate. The pre-exponential factor (A) is related to the entropy of activation.
Table 1: Hypothetical Calculated Thermodynamic and Kinetic Parameters for the Hydrolysis of this compound at 298.15 K
| Parameter | Acid-Catalyzed (AAC2) | Base-Catalyzed (BAC2) |
| ΔH° (kcal/mol) | -5.2 | -20.5 |
| ΔS° (cal/mol·K) | -15.8 | 5.3 |
| ΔG° (kcal/mol) | -0.5 | -22.1 |
| Ea (kcal/mol) | 18.5 | 12.0 |
| log(A) | 8.2 | 9.5 |
Disclaimer: The data in this table is hypothetical and representative of typical values for ester hydrolysis. Specific experimental or computational data for this compound is not available.
Spectroscopic Property Prediction and Theoretical Validation
Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to validate the theoretical models.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly Density Functional Theory (DFT), can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound.
The calculation involves optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).
A comparison of the predicted chemical shifts with experimental data, if available, would serve as a stringent test of the accuracy of the computed molecular geometry and electronic structure. Discrepancies between the computed and experimental spectra can often be resolved by considering different conformations of the molecule and their relative populations.
Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| -O-CH ₂-O- | 5.85 | Data not available |
| -C(=O)-CH ₂-CH₂-CH₃ | 2.30 | Data not available |
| -CH₂-CH ₂-CH₃ | 1.65 | Data not available |
| -CH₂-CH₂-CH ₃ | 0.95 | Data not available |
| -CH(CH ₃)₂ | 1.15 | Data not available |
| -CH (CH₃)₂ | 2.55 | Data not available |
Disclaimer: The data in this table is hypothetical and for illustrative purposes. Specific experimental NMR data for this compound is not publicly available.
Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Computational methods can be used to calculate the harmonic vibrational frequencies and their corresponding IR intensities. These calculated frequencies correspond to the fundamental vibrational modes of the molecule.
For this compound, the calculated IR spectrum would be expected to show characteristic peaks for the C=O stretching of the two ester groups, C-O stretching vibrations, and various C-H bending and stretching modes.
The calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of electron correlation effects in some methods. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve the agreement with experimental data. The comparison of the scaled theoretical spectrum with an experimental IR spectrum would allow for a detailed assignment of the observed absorption bands to specific vibrational modes.
Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
| C=O Stretch (Butanoate) | 1785 | 1735 |
| C=O Stretch (2-Methylpropanoyl) | 1800 | 1750 |
| C-O-C Stretch (asymmetric) | 1280 | 1240 |
| C-O-C Stretch (symmetric) | 1100 | 1070 |
Disclaimer: The data in this table is hypothetical and based on typical values for esters. Specific experimental or computational IR data for this compound is not available.
Extensive Research Reveals No Publicly Available Data on the Specific Applications of this compound in Advanced Organic Chemistry
Following a comprehensive and targeted search of publicly accessible scientific literature and chemical databases, no specific research findings or data have been found regarding the role and applications of the chemical compound this compound in the advanced organic chemistry contexts outlined in the user's request.
The investigation sought to uncover information on the compound's synthetic utility as a key reagent or intermediate, its potential as a protecting group, its role in polymer chemistry and materials science as a monomer, and its use as a probe molecule for mechanistic studies. Despite employing various search strategies, including the compound's systematic name and related structural motifs, the search yielded no publications, patents, or database entries that detail its use in any of these specific areas.
While general information exists for broader classes of related compounds, such as acyloxymethyl esters in prodrug strategies, this information does not specifically mention or provide data for this compound. The search for data on its role as a precursor for functionalized butanoates and isopropanoates, its exploration as a protecting group, or its application in polyester (B1180765) synthesis and copolymerization studies was similarly unfruitful. Furthermore, no records were found of its use as a probe molecule in the investigation of organic reaction mechanisms.
This lack of available information prevents the creation of a scientifically accurate and detailed article on the specified topics for this compound. It appears that the specific applications of this compound, as outlined, have not been a subject of published research accessible through standard scientific search methodologies.
Role and Applications of 2 Methylpropanoyl Oxy Methyl Butanoate in Advanced Organic Chemistry Research
Academic Exploration of Esterase-Mediated Transformations (purely chemical interaction mechanism)
The study of esterase-mediated transformations of [(2-Methylpropanoyl)oxy]methyl butanoate provides a window into the intricate mechanisms of enzymatic catalysis and its application in bioorganic chemistry, particularly in the design of prodrugs. As an acyloxymethyl ester, this compound is structurally designed to be a substrate for various esterases, which are ubiquitous in biological systems. The enzymatic hydrolysis of this compound is a targeted event that leads to the release of its constituent molecules: butanoic acid, formaldehyde (B43269), and 2-methylpropanoic acid. This biotransformation is of significant interest in understanding the chemical interactions between a sterically hindered ester and the active site of an enzyme.
The chemical interaction mechanism underlying the esterase-mediated hydrolysis of this compound follows a well-established pathway for serine hydrolases. The process is initiated by the binding of the ester substrate into the active site of the esterase. This active site characteristically contains a catalytic triad (B1167595) of amino acid residues, typically serine, histidine, and aspartate or glutamate.
The hydrolysis cascade proceeds as follows:
Nucleophilic Attack: The serine residue's hydroxyl group, activated by the nearby histidine and aspartate/glutamate residues, acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the butanoate moiety in this compound.
Formation of a Tetrahedral Intermediate: This nucleophilic attack results in the formation of a transient, high-energy tetrahedral intermediate. The negative charge on the carbonyl oxygen is stabilized by an "oxyanion hole" within the enzyme's active site.
Acylation of the Enzyme: The tetrahedral intermediate collapses, leading to the cleavage of the ester bond. The butanoyl group becomes covalently attached to the serine residue, forming an acyl-enzyme intermediate. The leaving group, the [(2-methylpropanoyl)oxy]methanol moiety, is released.
Decomposition of the Leaving Group: The released [(2-Methylpropanoyl)oxy]methanol is unstable and rapidly decomposes into formaldehyde and 2-methylpropanoic acid.
Deacylation of the Enzyme: A water molecule, activated by the histidine residue, then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate.
Enzyme Regeneration and Product Release: This second intermediate collapses, cleaving the covalent bond between the butanoyl group and the serine residue. Butanoic acid is released, and the enzyme's active site is regenerated, ready to catalyze another hydrolysis reaction.
The steric hindrance presented by the 2-methylpropanoyl group is a crucial factor influencing the rate of this enzymatic transformation. Research on structurally similar compounds, such as pivaloyloxymethyl butyrate (B1204436) (AN-9), has demonstrated that these molecules function as effective prodrugs, undergoing intracellular hydrolysis by esterases to release the active carboxylic acid. rsc.org The bulky nature of the 2-methylpropanoyl (isobutyryl) or pivaloyl groups can modulate the rate of hydrolysis. Studies on the hydrolysis of various ester-type prodrugs have shown that increasing the steric bulk of the acyl moiety generally leads to a slower rate of hydrolysis. For instance, the hydrolysis rate of propranolol (B1214883) esters decreases in the order of acetate (B1210297) > propionate (B1217596) > butyrate > pivalate (B1233124), indicating that the bulkier pivalate group hinders the enzymatic cleavage. nih.gov
This steric effect is a key consideration in the design of prodrugs, as it allows for the fine-tuning of the drug release rate. The interaction between the sterically hindered substrate and the active site of the esterase is a subject of detailed research, with computational modeling and kinetic studies being employed to elucidate the precise conformational changes and energy barriers involved.
Human carboxylesterases (hCEs), particularly hCE1 and hCE2, are major enzymes involved in the hydrolysis of ester-containing drugs. nih.gov These enzymes exhibit different substrate specificities. hCE1 is known to hydrolyze a wide variety of substrates, while hCE2 has a more limited capacity for large acyl groups. nih.gov The hydrolysis of this compound is likely to be mediated by these enzymes, with the rate of transformation being dependent on the specific isoform and the steric compatibility of the substrate with the enzyme's active site.
Table 1: Kinetic Parameters for the Hydrolysis of p-Nitrophenyl Butyrate by Human Carboxylesterases
| Enzyme | Km (µM) | Vmax (nmol/min/mg) |
| hCE1 | 114 | 2.0 |
| hCE2 | 34 | 12.0 |
| Data sourced from a study on the biochemical and molecular analysis of carboxylesterase-mediated hydrolysis. nih.gov |
This table illustrates the differing affinities and catalytic efficiencies of hCE1 and hCE2 for a butyrate ester. The lower Km value for hCE2 suggests a higher affinity for the substrate compared to hCE1.
Furthermore, the influence of the acyl group's steric bulk on hydrolysis rates can be qualitatively illustrated by comparing the hydrolysis of different acyloxymethyl esters. While precise kinetic data for a homologous series including this compound are scarce, the general trend observed in prodrug research can be summarized.
Table 2: Relative Hydrolysis Rates of Acyloxymethyl Esters with Varying Acyl Group Complexity
| Acyl Group | Steric Hindrance | Expected Relative Hydrolysis Rate |
| Acetyl | Low | High |
| Propionyl | Moderate | Medium |
| Butyryl | Moderate | Medium |
| 2-Methylpropanoyl | High | Low |
| Pivaloyl | Very High | Very Low |
| This table represents a generalized trend based on structure-activity relationship studies of ester prodrugs. nih.gov |
Environmental Transformation Pathways and Mechanistic Environmental Chemistry of 2 Methylpropanoyl Oxy Methyl Butanoate
Photodegradation Mechanisms and Product Formation under Simulated Environmental Conditions
Photodegradation involves the breakdown of chemical compounds by light. For [(2-Methylpropanoyl)oxy]methyl butanoate, this can occur through direct absorption of light (direct photolysis) or through reactions with photochemically generated reactive species (photosensitized reactions).
Hydrolytic Transformation in Aquatic Systems: Detailed Mechanistic Studies
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For this compound, hydrolysis of the two ester linkages is expected to be a primary degradation pathway in aquatic environments. The rate of hydrolysis is highly dependent on the pH of the surrounding water.
pH-Dependent Hydrolysis Kinetics and Pathways
Ester hydrolysis can be catalyzed by both acids and bases. Therefore, the rate of hydrolysis of this compound is expected to be lowest in the neutral pH range and increase under both acidic and alkaline conditions.
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon and leading to the cleavage of the ester bond.
Neutral Hydrolysis: At neutral pH, the uncatalyzed reaction with water is generally slow for simple esters.
Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions (high pH), the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This is typically the dominant pathway for ester hydrolysis in natural waters, which are often slightly alkaline.
The hydrolysis of this compound would occur in a stepwise manner, with the cleavage of one ester group to form an intermediate, followed by the hydrolysis of the second ester group. The final products of complete hydrolysis would be butanoic acid, 2-methylpropanoic acid, and formaldehyde (B43269) (from the methylene (B1212753) bridge).
Interactive Table: Hypothetical pH-Dependent Hydrolysis Rate Constants for a Generic Acyloxymethyl Ester at 25°C
| pH | Predominant Mechanism | Half-life (t₁/₂) |
| 2 | Acid-Catalyzed | Days to Weeks |
| 4 | Acid-Catalyzed/Neutral | Weeks to Months |
| 7 | Neutral | Months to Years |
| 9 | Base-Catalyzed | Days to Weeks |
| 11 | Base-Catalyzed | Hours to Days |
Note: This table presents hypothetical data to illustrate the expected trend. Actual rates for this compound would need to be determined experimentally.
Influence of Ionic Strength and Dissolved Organic Matter on Hydrolysis Mechanisms
The ionic strength of the water can influence hydrolysis rates, although the effect is generally less pronounced than that of pH. For reactions involving ions, such as base-catalyzed hydrolysis, changes in ionic strength can alter the activities of the reacting species, thereby affecting the reaction rate.
Dissolved organic matter (DOM) can have a more complex influence on hydrolysis. DOM can act as a photosensitizer as discussed earlier. Additionally, DOM can sorb organic compounds like this compound, potentially shielding them from hydrolysis or, conversely, concentrating reactants and catalyzing the reaction within the DOM matrix. The specific impact would depend on the nature of the DOM and the compound.
Biotic Degradation Pathways: Enzymatic Hydrolysis Mechanisms in Model Systems
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. For esters, this process is primarily mediated by enzymes called esterases, which are ubiquitous in the environment.
The degradation of this compound by microorganisms is expected to be initiated by extracellular or intracellular esterases. These enzymes catalyze the hydrolysis of the ester bonds, a process analogous to chemical hydrolysis but typically occurring at much faster rates under ambient environmental conditions.
The enzymatic hydrolysis would cleave the ester linkages to yield butanoic acid, 2-methylpropanoic acid, and formaldehyde. These smaller, more polar molecules can then be further utilized by microorganisms as carbon and energy sources, ultimately leading to their mineralization to carbon dioxide and water under aerobic conditions. The specific microbial communities and the environmental conditions (e.g., temperature, oxygen availability, nutrient levels) will significantly influence the rate and extent of biodegradation.
Interactive Table: Key Enzymes in Ester Biodegradation
| Enzyme Class | Function | Common Microbial Sources |
| Carboxylesterases | Hydrolyze carboxylic esters | Bacteria, Fungi, Plants, Animals |
| Lipases | Hydrolyze esters of fatty acids | Bacteria, Fungi, Yeasts |
| Cutinases | Hydrolyze esters in plant cutin | Fungi, Bacteria |
Characterization of Esterase-Mediated Hydrolysis Mechanisms
No peer-reviewed studies detailing the esterase-mediated hydrolysis of this compound could be identified. Esterases are ubiquitous enzymes in the environment that catalyze the cleavage of ester bonds. It is theoretically expected that this compound would be susceptible to such enzymatic hydrolysis. This process would likely involve the cleavage of one or both of the ester linkages, leading to the formation of butanoic acid, 2-methylpropanoic acid, and formaldehyde (from the hydrolysis of the methoxy-methyl ester intermediate). However, without experimental data, the specific types of esterases involved, the kinetics of the reaction (i.e., the rate of hydrolysis), and the influence of environmental factors such as pH and temperature on this process for this specific compound are unknown.
Proposed Metabolic Pathways in Isolated Microbial Systems (chemical transformations)
There is a lack of published research on the metabolic pathways of this compound in isolated microbial systems. Generally, the microbial degradation of esters proceeds via initial hydrolysis by microbial esterases, as mentioned above. The resulting carboxylic acids (butanoic acid and 2-methylpropanoic acid) would then likely be further metabolized by microorganisms through pathways such as beta-oxidation to yield smaller molecules that can enter central metabolic cycles. However, the specific microbial species capable of degrading this compound, the enzymatic machinery involved, and the potential for the formation of persistent metabolites have not been investigated.
Sorption and Volatilization Behavior in Model Environmental Compartments (chemical aspects)
Specific experimental or modeled data on the sorption and volatilization behavior of this compound in environmental compartments such as soil, sediment, and water are not available.
Sorption: The tendency of a chemical to adsorb to soil and sediment is a critical parameter in determining its environmental mobility and bioavailability. This is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Without this value or related experimental data, it is not possible to predict whether this compound would be mobile in soil or tend to accumulate in sediment.
Volatilization: The potential for a chemical to volatilize from water surfaces is described by its Henry's Law constant. This parameter, along with the vapor pressure and water solubility of the compound, dictates its distribution between aquatic and atmospheric compartments. No such data are available for this compound, preventing an assessment of its potential for atmospheric transport.
The following table summarizes the lack of available data for the key environmental parameters of this compound.
| Parameter | Value | Source |
| Esterase Hydrolysis Rate | Not Available | - |
| Microbial Degradation Rate | Not Available | - |
| Soil Sorption Coefficient (Koc) | Not Available | - |
| Henry's Law Constant | Not Available | - |
Future Research Directions and Unaddressed Challenges in the Academic Study of 2 Methylpropanoyl Oxy Methyl Butanoate
Exploration of Stereoselective Synthetic Methodologies for Enantiomeric Forms
A significant unaddressed challenge in the study of [(2-Methylpropanoyl)oxy]methyl butanoate is the development of synthetic routes to access its enantiomerically pure forms. The presence of a stereocenter in the molecule means that it exists as a pair of enantiomers, which may possess distinct biological activities or material properties. Future research should therefore focus on the exploration of stereoselective synthetic methodologies.
Catalytic asymmetric synthesis represents a promising avenue for the enantioselective production of chiral esters. nih.govacs.orgacs.org The development of novel chiral catalysts, including transition-metal complexes and organocatalysts, could enable the direct and efficient synthesis of either the (R)- or (S)-enantiomer of this compound with high enantiomeric excess. mdpi.com Furthermore, biocatalytic approaches, such as the use of lipases for kinetic resolution of a racemic mixture, could provide an alternative and environmentally benign route to the enantiopure compound. encyclopedia.pub A systematic investigation of various enzymes and reaction conditions would be necessary to optimize the enantioselectivity and yield of such processes.
| Catalyst/Enzyme | Solvent | Temperature (°C) | Enantiomeric Excess (%) |
| Chiral Ruthenium Complex | Dichloromethane | 25 | >95 (hypothetical) |
| Proline-derived Organocatalyst | Acetonitrile (B52724) | 0 | 90 (hypothetical) |
| Lipase (B570770) B from Candida antarctica | Toluene | 40 | >99 (hypothetical) |
| Chiral Palladium Complex | Tetrahydrofuran | 25 | 92 (hypothetical) |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
| Machine Learning Model | Input Features | Predicted Outcome | Potential Impact |
| Random Forest | Reactants, Catalyst, Solvent, Temperature | Reaction Yield | Accelerated optimization of reaction conditions |
| Neural Network | SMILES strings of reactants and products | Optimal Reagents | Discovery of novel and more efficient catalysts |
| Gradient Boosting | Reaction time, Temperature, Concentration | Product Purity | Improved process control and product quality |
| Support Vector Machine | Spectroscopic data (e.g., IR, NMR) | Reaction Kinetics | Deeper understanding of the reaction mechanism |
In-depth Investigation of Solid-State Properties and Polymorphism
The solid-state properties of an organic compound are critical for its handling, storage, and application. For this compound, there is a complete lack of information regarding its crystalline structure and potential for polymorphism. Polymorphism is the ability of a solid to exist in multiple crystalline forms, each with different physical properties such as melting point, solubility, and stability. oup.compharmacores.comsymbiosisonlinepublishing.comjocpr.com
A thorough investigation into the solid-state properties of this compound is a crucial area for future research. This would involve systematic crystallization studies under various conditions (e.g., different solvents, temperatures, and cooling rates) to identify and characterize any existing polymorphs. pharmacores.com Techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state nuclear magnetic resonance (NMR) spectroscopy would be essential for this purpose. Understanding the polymorphic landscape of this compound is of fundamental importance for any potential applications where its solid-state behavior is a key factor. nih.gov
| Polymorphic Form | Melting Point (°C) | Solubility (mg/mL in water) | Crystal System |
| Form I (hypothetical) | 85 | 0.1 | Monoclinic |
| Form II (hypothetical) | 78 | 0.5 | Orthorhombic |
| Amorphous (hypothetical) | 60-70 | 1.2 | N/A |
Advanced In-situ Spectroscopic Monitoring of Reactions Involving the Compound
A deeper understanding of the kinetics and mechanism of the synthesis of this compound can be achieved through the use of advanced in-situ spectroscopic techniques. Traditional offline analytical methods often fail to capture the transient intermediates and dynamic changes that occur during a chemical reaction. In-situ monitoring, on the other hand, provides real-time data on the reaction progress. spectroscopyonline.comamericanpharmaceuticalreview.com
Future studies should employ techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy to monitor the formation of this compound in real-time. nih.govresearchgate.netirdg.orgresearchgate.netmt.comyoutube.commdpi.com These methods can provide valuable information on the consumption of reactants, the formation of products, and the presence of any reaction intermediates. open-raman.org This data can be used to develop accurate kinetic models of the reaction, which are essential for process optimization and scale-up.
| Spectroscopic Technique | Information Gained | Potential Benefits |
| In-situ FTIR | Real-time concentration profiles of reactants and products | Precise determination of reaction endpoints and kinetics |
| In-situ Raman | Identification of transient intermediates and catalyst speciation | Mechanistic insights and catalyst deactivation studies |
| Process NMR | Quantitative analysis of reaction components in complex mixtures | Enhanced process control and quality assurance |
Theoretical Predictions for Novel Reactivity and Chemical Transformations
Computational chemistry provides a powerful tool for predicting the reactivity and exploring the potential chemical transformations of molecules. nih.gov For this compound, theoretical studies can offer valuable insights into its chemical behavior, guiding future experimental work.
Density functional theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the molecule. nih.govspiedigitallibrary.orgresearchgate.netnih.gov These calculations can help to identify the most reactive sites in the molecule and predict the outcomes of various chemical reactions. rsc.org For instance, theoretical studies could explore the potential for selective hydrolysis of one of the ester groups, or the susceptibility of the molecule to nucleophilic or electrophilic attack. acs.orgacs.org Furthermore, computational modeling could be used to design novel chemical transformations involving this compound, opening up new avenues for its application in organic synthesis. libretexts.org
| Computational Method | Property Predicted | Scientific Value |
| Density Functional Theory (DFT) | Reaction energy barriers and transition state geometries | Understanding of reaction mechanisms and kinetics |
| Ab initio Molecular Dynamics | Thermal decomposition pathways | Assessment of thermal stability and potential hazards |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bond orders and atomic charges | Insights into the electronic structure and reactivity |
| Molecular Docking | Binding affinity to biological macromolecules | Exploration of potential biological activity (hypothetical) |
Q & A
Q. What experimental controls mitigate batch-to-batch variability in synthetic yields?
- Methodological Answer : Standardize reaction conditions (e.g., inert atmosphere, moisture-free solvents) and use internal standards (e.g., methyl benzoate) for GC-MS yield quantification. Statistical tools (e.g., Design of Experiments, DoE) optimize parameters like catalyst loading and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
